Scientific Field: Weed Science
Application Summary: Flumioxazin is used to control multiple herbicide-resistant waterhemp in soybean. The study was conducted in southwestern Ontario, Canada, during 2016 and 2017.
Methods of Application: The flumioxazin doses for 50%, 80%, and 90% waterhemp control were predicted to be 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA.
Results: The predicted flumioxazin doses to cause 5% and 10% soybean injury were 129 and 404 g ai ha −1, respectively, at 2 weeks after emergence (WAE).
Scientific Field: Soil Science
Application Summary: The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions.
Methods of Application: The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were studied.
Results: The degradation rates were 8.2−50.6 days in the four soils under different conditions.
Application Summary: Flumioxazin and pyroxasulfone are used to control multiple herbicide-resistant waterhemp in soybean.
Methods of Application: The predicted flumioxazin doses for 50%, 80%, and 90% waterhemp control were 19, 37, and 59 g ai ha −1 at 2 weeks after application (WAA) and 31, 83, and 151 g ai ha −1, respectively, at 12 WAA.
Application Summary: The application of flumioxazin can affect the interactions between rhizobia and soybean in the rhizosphere.
Methods of Application: The study investigated the effects of flumioxazin on early nodulation and biological N fixation (BNF) in soybean, mainly related to some important biochemical traits in nodules.
Results: Flumioxazin has been shown to reduce in vitro mycelium growth of P. arrhenomanes and P.
Application Summary: Flumioxazin is used to control annual broad-leaved and dicotyledonous weeds.
Methods of Application: The degradation, adsorption-desorption, mobility, and leaching risk of flumioxazin in four Chinese soils were investigated under laboratory conditions.
Results: The degradation rates of flumioxazin, which correlated with soil moisture, microorganisms, organic matter and pH, were 8.2−50.6 days in the four soils under different conditions.
Flumioxazin is a broad-spectrum herbicide primarily used for controlling a variety of grass and broadleaf weeds. Its chemical structure is defined as 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione. This compound operates through a unique mechanism that involves the inhibition of protoporphyrinogen oxidase, an enzyme critical in the biosynthesis of chlorophyll and heme in plants. As a result, treated plants exhibit rapid chlorosis and necrosis due to disrupted chlorophyll production .
In addition to hydrolysis, flumioxazin is susceptible to photodegradation when exposed to sunlight. Studies indicate that its degradation in aqueous solutions can occur with a half-life of around 20.9 hours under specific conditions .
Flumioxazin exhibits significant biological activity as an herbicide due to its targeted inhibition of protoporphyrinogen oxidase. This inhibition leads to the accumulation of toxic porphyrins in plants, resulting in cellular damage and death. Its toxicity profile shows that flumioxazin is moderately toxic to aquatic organisms such as fish and invertebrates but has low toxicity to birds and mammals . The compound's rapid degradation in aquatic environments reduces its potential for bioaccumulation.
The synthesis of flumioxazin typically involves several steps starting from m-fluorophenol. Key synthetic steps include:
These steps are designed to construct the complex molecular framework required for flumioxazin's herbicidal activity .
Flumioxazin is utilized in various agricultural settings for weed control due to its effectiveness against both annual and perennial species. It is available in formulations such as granular products (e.g., Clipper™) specifically designed for submerged plant control in aquatic environments . Additionally, it has been conditionally registered for use in managing roadside vegetation and other non-crop areas.
Research on flumioxazin's interactions with biological systems indicates that it can affect both target organisms (weeds) and non-target species (aquatic life). Studies show that while flumioxazin poses risks to certain aquatic organisms at specific concentrations (e.g., EC50 values indicating toxicity), it has minimal effects on terrestrial vertebrates . Furthermore, chronic exposure studies have indicated potential developmental toxicity in mammals under certain conditions .
Several compounds share structural or functional similarities with flumioxazin. These include:
Compound | Mechanism of Action | Target Organisms | Environmental Impact |
---|---|---|---|
Flumioxazin | Inhibits protoporphyrinogen oxidase | Broadleaf weeds and grasses | Moderate toxicity to aquatic life |
Imazapyr | Inhibits amino acid synthesis | Various weeds | Low persistence |
Glyphosate | Disrupts shikimic acid pathway | Annual weeds | Low toxicity to mammals |
Trifluralin | Inhibits cell division | Annual grasses | Moderate soil persistence |
Flumioxazin's unique mode of action as a protoporphyrinogen oxidase inhibitor distinguishes it from these other herbicides, making it particularly effective against specific weed species while posing different environmental risks .
Health Hazard;Environmental Hazard